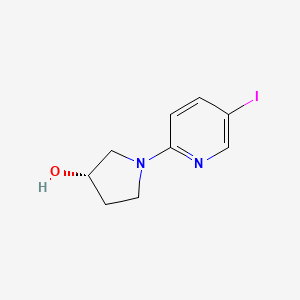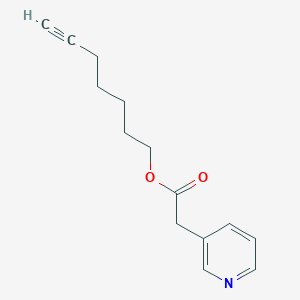![molecular formula C15H15F3N2O3S B6968741 N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide](/img/structure/B6968741.png)
N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide is a compound that features a trifluoromethyl group, an oxan ring, and a quinoline sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide typically involves multiple steps, including the formation of the oxan ring, introduction of the trifluoromethyl group, and sulfonamide formation. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and sulfonamide moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The sulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-containing sulfonamides and quinoline derivatives. Examples include:
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: (sorafenib)
Trifluoromethylated quinolines: used in various pharmaceutical applications
Uniqueness
N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the quinoline and sulfonamide moieties contribute to its potential biological activities.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c16-15(17,18)14(6-9-23-10-7-14)20-24(21,22)12-5-1-3-11-4-2-8-19-13(11)12/h1-5,8,20H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSLSWCZZATXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one](/img/structure/B6968681.png)
![Ethyl 2-[1-[4-(cyclopropanecarbonylamino)phenyl]ethylamino]-1,3-thiazole-4-carboxylate](/img/structure/B6968682.png)
![N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B6968690.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B6968694.png)

![[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B6968703.png)
![5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine](/img/structure/B6968704.png)


![2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B6968729.png)
![2-Cyclohexyl-1-[4-(pyrimidine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6968733.png)
![2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B6968748.png)
![4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6968754.png)

